molecular formula C23H25NO5S2 B126738 N,O-Ditosyl D-Phenylalaninol CAS No. 63328-00-7

N,O-Ditosyl D-Phenylalaninol

Cat. No.: B126738
CAS No.: 63328-00-7
M. Wt: 459.6 g/mol
InChI Key: QATCEFUUVQOULD-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,O-Ditosyl D-Phenylalaninol is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to an aromatic ring, which imparts unique chemical properties. It is used in various scientific research applications due to its specific reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Ditosyl D-Phenylalaninol typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,O-Ditosyl D-Phenylalaninol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N,O-Ditosyl D-Phenylalaninol is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide derivatives.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,O-Ditosyl D-Phenylalaninol involves the interaction of the sulfonyl group with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s substrate. The pathways involved include the inhibition of sulfonamide-sensitive enzymes, which are crucial for various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxyethyl 4-methylbenzenesulfonate
  • 2-methylphenyl 4-methylbenzenesulfonate
  • 2-methoxyethyl 4-methylbenzenesulfonate

Uniqueness

N,O-Ditosyl D-Phenylalaninol is unique due to its specific stereochemistry and the presence of both sulfonyl and aromatic groups. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATCEFUUVQOULD-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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